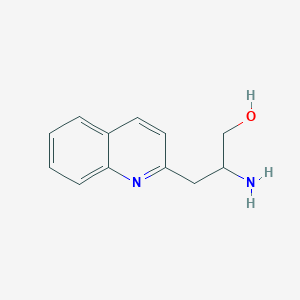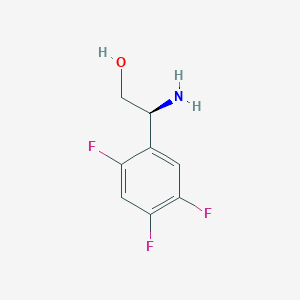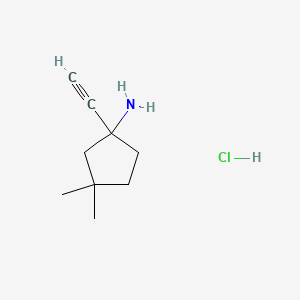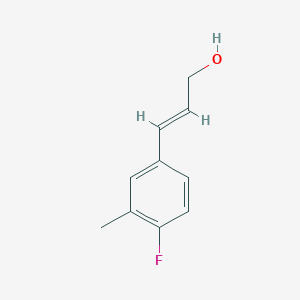
3-(4-Fluoro-3-methylphenyl)prop-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Fluoro-3-methylphenyl)prop-2-en-1-ol is an organic compound characterized by the presence of a fluoro and methyl group attached to a phenyl ring, which is further connected to a prop-2-en-1-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-3-methylphenyl)prop-2-en-1-ol typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with an appropriate reagent to introduce the prop-2-en-1-ol group. One common method involves the use of a Wittig reaction, where the aldehyde is reacted with a phosphonium ylide to form the desired product under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Fluoro-3-methylphenyl)prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form the corresponding alcohols.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 3-(4-Fluoro-3-methylphenyl)prop-2-en-1-one.
Reduction: Formation of 3-(4-Fluoro-3-methylphenyl)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(4-Fluoro-3-methylphenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(4-Fluoro-3-methylphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The presence of the fluoro and methyl groups can influence its binding affinity and reactivity with enzymes or receptors, leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Fluoro-3-methylphenyl)prop-2-en-1-amine
- 3-(3-Fluoro-4-methylphenyl)prop-2-en-1-ol
- 3-(4-Trifluoromethylphenyl)prop-2-en-1-ol
Uniqueness
3-(4-Fluoro-3-methylphenyl)prop-2-en-1-ol is unique due to the specific positioning of the fluoro and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H11FO |
|---|---|
Molekulargewicht |
166.19 g/mol |
IUPAC-Name |
(E)-3-(4-fluoro-3-methylphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C10H11FO/c1-8-7-9(3-2-6-12)4-5-10(8)11/h2-5,7,12H,6H2,1H3/b3-2+ |
InChI-Schlüssel |
HCCWNHPMAKYHCK-NSCUHMNNSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)/C=C/CO)F |
Kanonische SMILES |
CC1=C(C=CC(=C1)C=CCO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


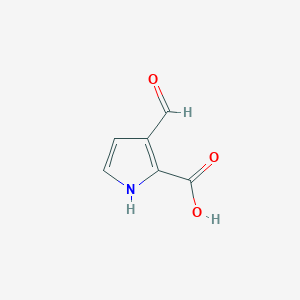

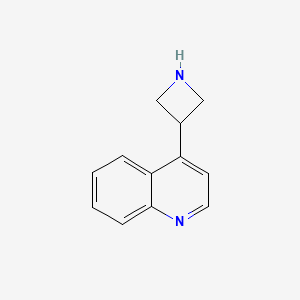
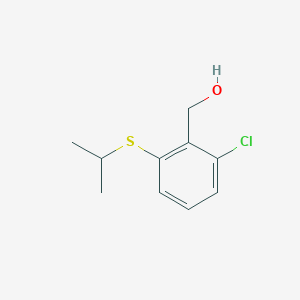
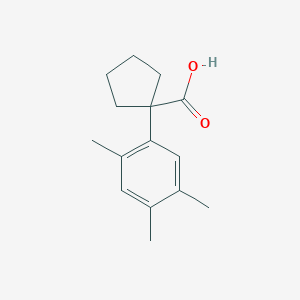
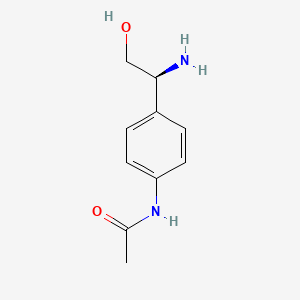
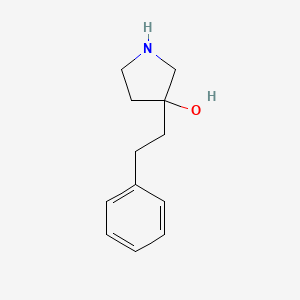
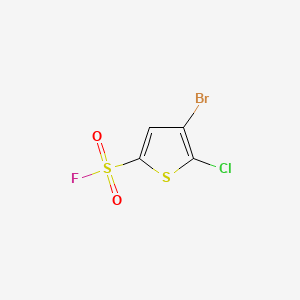
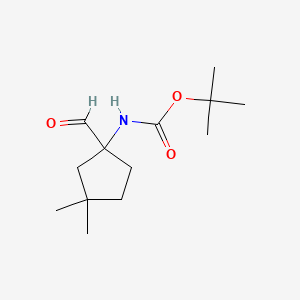
![Oxirane, 2-[(2-chloro-4-fluorophenyl)methyl]-](/img/structure/B15322962.png)
![2-[(2,3-dihydro-1H-inden-2-yl)oxy]Acetic acid](/img/structure/B15322963.png)
